molecular formula C22H26N2O2 B12309339 4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one

4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one

Cat. No.: B12309339
M. Wt: 350.5 g/mol
InChI Key: CNEVMEFLDMCZLK-UHFFFAOYSA-N
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Description

4’-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one typically involves multiple steps, starting with the preparation of the benzo[f][1,4]oxazepine core. One common method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C). This reaction forms an intermediate that undergoes cyclization to produce the benzo[f][1,4]oxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4’-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

4’-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: This compound shares a similar core structure but lacks the spiro connection and additional functional groups.

    Benzo[b][1,4]oxazepine: Another related compound with a simpler structure and different chemical properties.

    Spiro[cyclohexane-1,2’-[1,4]oxazepine]: A spiro compound with a different arrangement of rings and functional groups.

Uniqueness

4’-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require precise molecular interactions and stability under various conditions .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4'-[benzyl(methyl)amino]spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclohexane]-5-one

InChI

InChI=1S/C22H26N2O2/c1-24(15-17-7-3-2-4-8-17)18-11-13-22(14-12-18)16-23-21(25)19-9-5-6-10-20(19)26-22/h2-10,18H,11-16H2,1H3,(H,23,25)

InChI Key

CNEVMEFLDMCZLK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC3(CC2)CNC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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